molecular formula C11H21NO4 B1668139 Butyrylcarnitine CAS No. 25576-40-3

Butyrylcarnitine

Cat. No. B1668139
CAS RN: 25576-40-3
M. Wt: 231.29 g/mol
InChI Key: QWYFHHGCZUCMBN-SECBINFHSA-N
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Description

Butyrylcarnitine is a C4-acylcarnitine that is the O-butanoyl derivative of carnitine. It plays a role as a human metabolite and is a butyrate ester .


Synthesis Analysis

Acylcarnitines, including Butyrylcarnitine, are formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine . This process is crucial in the metabolic flexibility of cells, allowing for the regulation of intracellular trafficking of carbons between mitochondria and cytosol .


Molecular Structure Analysis

The molecular formula of Butyrylcarnitine is C11H21NO4. Its average mass is 231.289 Da and its monoisotopic mass is 231.147064 Da .


Chemical Reactions Analysis

Acylcarnitine analysis is a useful test for identifying patients with inborn errors of mitochondrial fatty acid β-oxidation and certain organic acidemias . The method involves flow-injection analysis of esterified or underivatized acylcarnitines species and detection using a precursor-ion scan . Alternative methods utilize liquid chromatographic separation of isomeric and isobaric species and/or detection by selected reaction monitoring .


Physical And Chemical Properties Analysis

Butyrylcarnitine has 5 hydrogen bond acceptors and 1 hydrogen bond donor. It has 8 freely rotating bonds .

Future Directions

The literature data on the application of carnitine metabolites, including Butyrylcarnitine, in various fields seem promising. They may prove to be useful tools in the treatment of various diseases .

properties

IUPAC Name

(3R)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYFHHGCZUCMBN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180266
Record name Butyrylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Butyrylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Butyrylcarnitine

CAS RN

25576-40-3
Record name Butyryl-L-carnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25576-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyrylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025576403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyrylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyrylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,060
Citations
PE Minkler, MSK Stoll, ST Ingalls, J Kerner… - Molecular genetics and …, 2015 - Elsevier
… 10), butyrylcarnitine (Peak 11) and their internal standard d 3 -butyrylcarnitine (Peak 12). We chromatographically resolved isobutyrylcarnitine from butyrylcarnitine, and determined their …
Number of citations: 46 www.sciencedirect.com
O Jensen, J Matthaei, HG Klemp, MJ Meyer… - Frontiers in …, 2021 - frontiersin.org
… Inhibition experiments confirmed this data showing that IBC and other acylcarnitines, like butyrylcarnitine, 2-methylbutyrylcarnitine, and hexanoylcarnitine, showed reduced efflux upon …
Number of citations: 10 www.frontiersin.org
S Forni, X Fu, SE Palmer, L Sweetman - Molecular genetics and …, 2010 - Elsevier
… quantitation of isobutyrylcarnitine and butyrylcarnitine, and a … to 114% respectively for butyrylcarnitine and isobutyrylcarnitine. … of isobutyrylcarnitine and butyrylcarnitine. Precision for 2-…
Number of citations: 41 www.sciencedirect.com
B Merinero, C Pérez-Cerdá, P Ruiz Sala… - Journal of Inherited …, 2006 - researchgate.net
… concentrations of C4-carnitine, mainly n-butyrylcarnitine, in plasma and of EMA in urine were detected even under L-carnitine and riboflavin administration during the followup of 12 …
Number of citations: 27 www.researchgate.net
DD Koeberl, SP Young, N Gregersen, J Vockley… - Pediatric …, 2003 - nature.com
… were detected on the basis of elevated butyrylcarnitine/isobutyrylcarnitine (C 4 -carnitine) … elevated [U- 13 C]butyrylcarnitine concentrations in medium from fibroblasts incubated with [U- …
Number of citations: 98 www.nature.com
F Inoue, N Terada, H Nakajima, M Okochi… - … of Chromatography B …, 1999 - Elsevier
… H 3 -Acetylcarnitine, 2 H 3 -propionylcarnitine, 2 H 7 -n-butyrylcarnitine, 2 H 9 -isovalerylcarnitine and 2 H 3 -octanoylcarnitine were obtained from Dr. Ten Brink at the Free University …
Number of citations: 25 www.sciencedirect.com
JA Hobert, SA Brose, M Pasquali - Clinical Applications of Mass …, 2022 - Springer
… , while its isomer, butyrylcarnitine, is associated with short-chain … In this method, we separate and quantitate butyrylcarnitine, … Calibration curves for butyrylcarnitine, isobutyrylcarnitine, …
Number of citations: 4 link.springer.com
O López-Suárez, A Concheiro-Guisán… - Medicine, 2019 - ncbi.nlm.nih.gov
… Elevated butyrylcarnitine is the result of the dysfunction of this enzyme. [11] Acylcarnitines have been attributed a multifactorial neuroprotective role in relation to their …
Number of citations: 22 www.ncbi.nlm.nih.gov
DS Roe, CR Roe, M Brivet, L Sweetman - Molecular genetics and …, 2000 - Elsevier
… 1.29 nmol/mg protein/72 h) to the level of 4 carbons ([2H3]butyrylcarnitine, m/z 249) as represented in Fig. 1A. All translocase-deficient cell lines showed impaired oxidation at the level …
Number of citations: 36 www.sciencedirect.com
I Elimrani, S Dionne, D Saragosti… - International …, 2015 - spandidos-publications.com
Butyrate is a potent anticarcinogenic compound against colon cancer cells in vitro. However, its rapid metabolism is hypothesized to limit its anticancer benefits in colonic epithelial cells. …
Number of citations: 14 www.spandidos-publications.com

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